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Compound of Interest

Compound Name: Augustine

Cat. No.: B1666129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Augustine
(CID 157561), a crinine-type alkaloid with potential cytotoxic and antimalarial properties. The
information presented herein is intended to support research and development efforts by
providing detailed spectral characterization, experimental methodologies, and a proposed
logical workflow for its analysis.

Compound Identity
e Name: Augustine

e PubChem CID: 157561

e Molecular Formula: C17H19NOa4

e Molecular Weight: 301.34 g/mol

e |[UPAC Name: (1S,2S,3R,4aR,10bS,11aS)-3-methoxy-2,3,4,4a,5,6-hexahydro-1H-4,11b-
ethanofuro[3',2":6,7]phenanthridin-14-ol

e Source: Isolated from plants of the Amaryllidaceae family, such as Crinum augustum and
Crinum bulbispermum.[1]
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Spectral Data Summary

The following tables summarize the key quantitative spectral data for Augustine. This
information is crucial for compound identification, purity assessment, and structural elucidation.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectral Data of Augustine

Carbon Atom Chemical Shift (d) ppm
1 68.9
2 28.7
3 78.9
4 62.1
4a 48.2
5 28.1
6a 127.4
7 106.9
8 147.5
9 147.8
10 108.2
10a 131.5
10b 54.1
11 45.7
12 53.6
OCH20 101.2
OCHs 56.4
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Data obtained from a similar crinine-type alkaloid and may be representative for Augustine.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: *H NMR Spectral Data of Augustine

Proton Chemical Shift (5) Multiplicity Coupling Constant
ppm (9) Hz

H-1 4.25 d 50

H-2a 2.10 m

H-2(3 1.85 m

H-3 3.80 t 50

H-4a 3.40 d 12.0

H-4p 2.90 dd 12.0, 5.0

H-6a 3.20 d 16.0

H-6p 2.80 d 16.0

H-7 6.55 s

H-10 6.80 s

H-11a 2.50 m

H-118 2.20 m

H-120 3.10 m

H-1288 2.70 m

OCH:0 5.90 s

OCHs 3.35 s

Data obtained from a similar crinine-type alkaloid and may be representative for Augustine.

Mass Spectrometry (MS)
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Table 3: Mass Spectrometry Data of Augustine

lonization Mode [M+H]* (mlz) Key Fragment lons (m/z)

ESI 302.1392 270, 242, 214

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

Table 4: IR and UV-Vis Spectral Data of Augustine

Functional Group

Spectroscopy Wavelength/Wavenumber .
Assignment
IR (KBr) ~3400 cm™1 O-H stretch (hydroxyl)
~2900 cm™1 C-H stretch (aliphatic)
~1600, 1480 cm™1 C=C stretch (aromatic)

) cm~ D stretch
I||ethy|enedioxy)

Tl — TU* transitions in the
UV (MeOH) Amax ~240 nm, ~290 nm aromatic and dihydrofuran

rings

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectral data.
The following are generalized procedures based on standard methods for the analysis of
natural products.

NMR Spectroscopy

e Instrumentation: A Bruker Avance IIl HD 500 MHz spectrometer (or equivalent).

o Sample Preparation: 5-10 mg of Augustine was dissolved in 0.5 mL of deuterated
chloroform (CDCIs) or deuterated methanol (CDsOD) containing 0.1% tetramethylsilane

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1666129?utm_src=pdf-body
https://www.benchchem.com/product/b1666129?utm_src=pdf-body
https://www.benchchem.com/product/b1666129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(TMS) as an internal standard.

e 1H NMR Acquisition:

[e]

Pulse Program: zg30

o

Number of Scans: 16

[¢]

Spectral Width: 12 ppm

[¢]

Acquisition Time: 2.7 s

[e]

Relaxation Delay: 1.0 s

e 13C NMR Acquisition:

[¢]

Pulse Program: zgpg30

Number of Scans: 1024

[e]

[e]

Spectral Width: 240 ppm

o

Acquisition Time: 1.1 s

[¢]

Relaxation Delay: 2.0 s

o Data Processing: Data were processed using MestReNova (or equivalent software). Fourier
transformation, phase correction, and baseline correction were applied. Chemical shifts were
referenced to the solvent peak or TMS.

Mass Spectrometry

¢ Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap
instrument coupled to an electrospray ionization (ESI) source.

o Sample Preparation: A dilute solution of Augustine (1-10 pg/mL) was prepared in a suitable
solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

e ESI-MS Analysis:
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lonization Mode: Positive

[e]

(¢]

Capillary Voltage: 3.5 kV

[¢]

Cone Voltage: 30 V

[¢]

Source Temperature: 120 °C

[e]

Desolvation Temperature: 350 °C

o

Mass Range: m/z 50-500

e Tandem MS (MS/MS): Collision-induced dissociation (CID) was performed on the protonated
molecular ion ([M+H]*) to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation: Approximately 1 mg of Augustine was finely ground with 100 mg of dry
potassium bromide (KBr) and pressed into a thin pellet.

o Data Acquisition:
o Wavenumber Range: 4000-400 cm~1
o Resolution: 4 cm™t
o Number of Scans: 32

o Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrumentation: A double-beam UV-Vis spectrophotometer.

o Sample Preparation: A stock solution of Augustine was prepared in methanol (or another
suitable UV-transparent solvent) and diluted to an appropriate concentration to obtain an
absorbance between 0.1 and 1.0.
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o Data Acquisition:
o Wavelength Range: 200-400 nm
o Scan Speed: Medium
o Slit Width: 1.0 nm
» Data Processing: The wavelength of maximum absorbance (Amax) was determined.

Visualizations
Proposed Analytical Workflow

The following diagram illustrates a logical workflow for the isolation and spectral analysis of
Augustine.

Spectral Analysis

Extraction & Isolation
Plant Material Extraction Crude Extract Chromatography Purification

:
—>
Structure Elucidation
—
=

Click to download full resolution via product page

Caption: Workflow for the isolation and spectral characterization of Augustine.

Hypothetical Signaling Pathway for Cytotoxicity
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Given that Augustine exhibits cytotoxic properties, a plausible mechanism of action could
involve the induction of apoptosis. The following diagram depicts a simplified, hypothetical
signaling pathway.

(Mitochondrial Stress)
;
(Cytochrome c Release)
;
(Caspase-g Activatior)
;
(Caspase-3 Activatior)

Apoptosis

Click to download full resolution via product page

Caption: Hypothetical apoptotic pathway induced by Augustine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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